

Technical Guide: Spectral Analysis of 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

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Compound of Interest

Compound Name: 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B569574

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Disclaimer: Extensive searches for experimental or predicted spectral data (NMR, MS) for **2-Bromo-1-(difluoromethoxy)-3-fluorobenzene** (CAS Number: 1239492-22-8) did not yield specific results. The following guide provides detailed, generalized experimental protocols for acquiring such data based on standard methodologies for similar halogenated aromatic compounds. Additionally, data for the structurally related compound 2-Bromo-3-fluoroanisole is presented for comparative purposes, though it should be noted that this is not the requested compound.

Introduction

2-Bromo-1-(difluoromethoxy)-3-fluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine, fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties, making it an interesting candidate for further investigation. Accurate spectral characterization is crucial for confirming its structure and purity. This guide outlines the standard procedures for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class of compounds.

Spectral Data of an Analogous Compound: 2-Bromo-3-fluoroanisole

While specific data for **2-Bromo-1-(difluoromethoxy)-3-fluorobenzene** is unavailable, the following table summarizes known properties of the related compound, 2-Bromo-3-fluoroanisole (CAS Number: 446-59-3). This information is provided for illustrative purposes.

Property	Value
Molecular Formula	C ₇ H ₆ BrFO
Molecular Weight	205.02 g/mol [1]
Boiling Point	220 °C
Flash Point	81 °C

Experimental Protocols for Spectral Data Acquisition

The following are detailed methodologies for acquiring NMR and MS spectra for a novel compound such as **2-Bromo-1-(difluoromethoxy)-3-fluorobenzene**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[\[2\]](#)[\[3\]](#)

3.1.1. Sample Preparation

- Weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[\[4\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆, or DMSO-d₆) in a clean, dry vial.[\[4\]](#)
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. The solvent height should be around 4-5 cm.[\[3\]](#)
- Cap the NMR tube securely.

3.1.2. Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ^1H NMR:
 - Acquire a one-dimensional ^1H NMR spectrum. Aryl protons are expected to appear in the range of 6.5-8.0 ppm.[5]
 - The proton of the difluoromethoxy group will likely appear as a triplet due to coupling with the two fluorine atoms.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Aromatic carbons typically resonate between 120-150 ppm.[5]
 - The carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.
- ^{19}F NMR:
 - Acquire a proton-decoupled ^{19}F NMR spectrum. The chemical shifts will be indicative of the electronic environment of the fluorine atoms on the aromatic ring and the difluoromethoxy group.
- 2D NMR: For unambiguous assignment of all signals, it is advisable to perform 2D NMR experiments such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).

3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6]

3.2.1. Sample Preparation

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

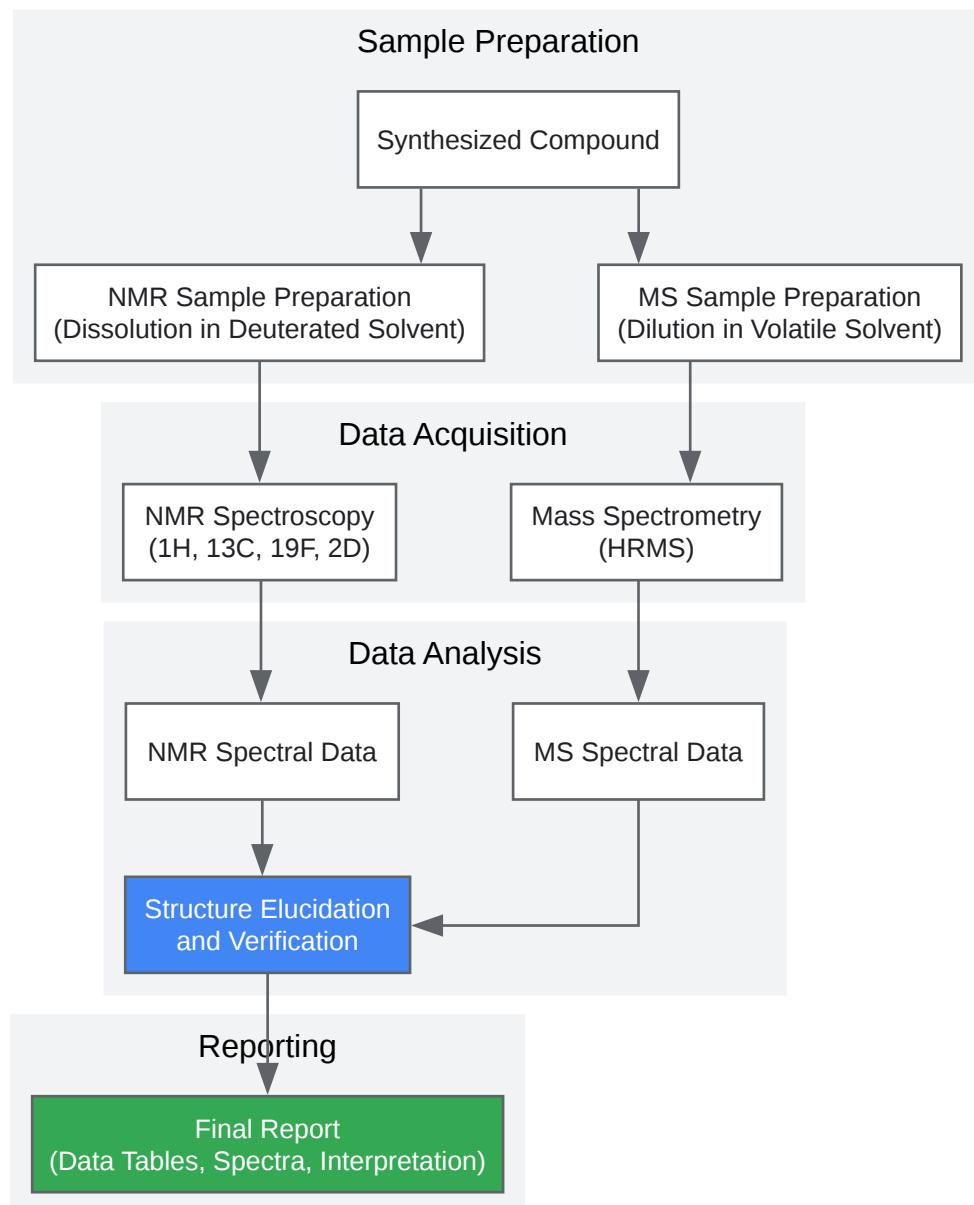
3.2.2. Data Acquisition

- Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.
- Expected Observations:
 - The mass spectrum will show a molecular ion peak (M^+).
 - Due to the presence of bromine, a characteristic $M+2$ peak with nearly equal intensity to the M^+ peak will be observed, corresponding to the ^{79}Br and ^{81}Br isotopes.[\[7\]](#)
 - Fragmentation patterns can provide further structural information. Common fragmentations for this molecule might include the loss of a bromine atom, a fluorine atom, or cleavage of the difluoromethoxy group.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a novel compound.

Spectral Data Acquisition and Analysis Workflow

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Caption: Workflow for spectral analysis of a novel compound.

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